molecular formula C7H5F3N2O3 B178932 5-Nitro-2-(trifluoromethoxy)aniline CAS No. 158579-82-9

5-Nitro-2-(trifluoromethoxy)aniline

Cat. No.: B178932
CAS No.: 158579-82-9
M. Wt: 222.12 g/mol
InChI Key: QMEGHVYHZCJNOH-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethoxy)aniline typically involves a multi-step process. One common method starts with the nitration of 1,2-dichlorotrifluoromethoxy-benzene at temperatures between -20°C and +80°C. The resulting nitration products, 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene and 1,2-dichloro-3-nitro-4-trifluoromethoxy-benzene, are then catalytically hydrogenated to yield the desired aniline derivatives .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethoxy)aniline is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and interaction with hydrophobic sites in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(trifluoromethoxy)aniline is unique due to the combination of the nitro and trifluoromethoxy groups on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and potential biological activity, making it valuable for various applications .

Properties

IUPAC Name

5-nitro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEGHVYHZCJNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592998
Record name 5-Nitro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158579-82-9
Record name 5-Nitro-2-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158579-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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